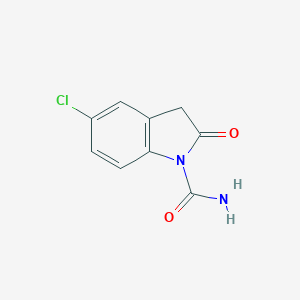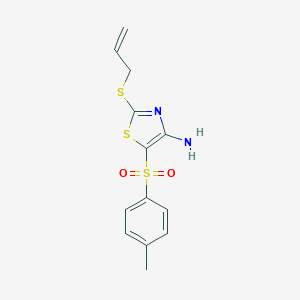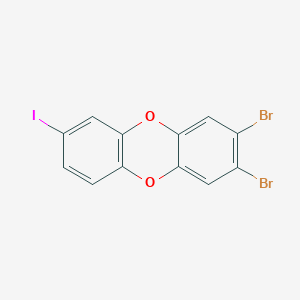
2-溴苯胺
描述
2-Bromoaniline is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds . It is used as a corrosion inhibitor, emulsifying and antiseptic agents. It is also used in the rubber industry .
Synthesis Analysis
2-Bromoaniline can be synthesized from bromobenzene. The proposed reaction path includes sulfonation of bromobenzene to block the para position, nitration of the product from sulfonation to produce 4-bromo-3-nitrobenzenesolfanic acid, reduction of the nitro group via Zn (Hg) and HCl to turn the NO2 group into NH2, and reverse sulfonation to get rid of the sulfonic acid group . Another method suggests direct nitration of bromobenzene and isolation of the ortho nitro product by chromatography .
Molecular Structure Analysis
The molecular structure of 2-Bromoaniline can be found in various chemical databases .
Chemical Reactions Analysis
Alkylation of 2-bromoaniline with benzyl bromide under ostensibly basic N-alkylation conditions resulted in migration of bromine from the 2- to the 4-aryl position . Another reaction involves the addition of liquid bromine to aniline, which gives 2,4,6-bromoaniline .
Physical And Chemical Properties Analysis
2-Bromoaniline appears as a white needle crystal with a melting point of 32 °C, boiling point of 229 °C, relative density of 1.578 (20/4 °C) and a refractive index of 1.6133. It is soluble in alcohol and ether, but cannot be dissolved in water .
科学研究应用
Precursor in Synthesis of Organobromine Compounds
2-Bromoaniline is a primary amine that is widely used as a precursor in the synthesis of organobromine compounds . Organobromine compounds are used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.
Corrosion Inhibitor
2-Bromoaniline is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals, when added to a liquid or gas.
Emulsifying Agent
2-Bromoaniline serves as an emulsifying agent . Emulsifying agents are substances that are soluble in both fat and water and enable fat to be uniformly dispersed in water as an emulsion.
Antiseptic Agents
2-Bromoaniline is used in the formulation of antiseptic agents . Antiseptics are substances that stop or slow down the growth of microorganisms. They’re often used in hospitals and other medical settings to reduce the risk of infection during surgery and other procedures.
Rubber Industry
In the rubber industry, 2-Bromoaniline is used in the production of various compounds such as diphenylguanidines, phenylenediamines, mercaptobenzothiazoles, and aniline ketones . These compounds are used as accelerators in the vulcanization of rubber.
安全和危害
属性
IUPAC Name |
2-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDRUWRLBSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060645 | |
| Record name | 2-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 2-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Bromoaniline | |
CAS RN |
615-36-1 | |
| Record name | 2-Bromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTP98DS78E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the electrical conductivity properties of poly(2-bromoaniline) (P2BrAn) compared to polyaniline (PANI)?
A1: P2BrAn exhibits significantly lower electrical conductivity compared to PANI. The conductivity of PANI is 1.25 x 10¯¹ S/cm, while P2BrAn shows a conductivity of 1.59 x 10¯⁶ S/cm. [] This difference is attributed to the presence of the bromine atom in the P2BrAn structure, which can hinder electron mobility along the polymer chain. []
Q2: How does copolymerization with aniline affect the solubility of P2BrAn?
A2: Copolymerization of 2-bromoaniline with aniline results in copolymers with improved solubility in common organic solvents compared to pure PANI. [, ] This enhanced solubility is attributed to the disruption of the rigid polymer backbone by the bromine substituent and the typically lower molecular weight of the copolymers. []
Q3: Can the properties of poly(aniline-co-2-bromoaniline) copolymers be tuned?
A3: Yes, the properties of the copolymer, such as solubility and electrical conductivity, can be tailored by adjusting the ratio of aniline to 2-bromoaniline during the copolymerization process. [, ]
Q4: Are there examples of P2BrAn being used in nanocomposites?
A4: Yes, researchers have synthesized core-shell silver-poly(m-toluidine-co-2-bromoaniline) nanocomposites. The incorporation of silver nanoparticles influenced the copolymer's morphology, optical properties, and electrical conductivity. []
Q5: Can 2-bromoaniline be used in the synthesis of quinoline derivatives?
A5: Yes, 2-bromoaniline is a valuable precursor for quinoline synthesis. One method involves a two-step process: first, reacting 2-bromoaniline with acraldehyde to form a Schiff base, followed by an intramolecular Heck reaction to yield quinoline. [] Another approach utilizes a modified Larock method, employing a Heck reaction between 2-bromoanilines and allylic alcohols, followed by dehydrogenation to produce substituted quinolines. []
Q6: How can 2-bromoaniline be used to synthesize indole derivatives?
A6: Palladium-catalyzed reactions employing 2-bromoaniline offer versatile routes to indole derivatives. For instance, reacting 2-bromoanilines with enamines like N-vinyl-pyrrolidone or α-piperidinostyrene in the presence of palladium(II) acetate produces indoles. [] Another method leverages a palladium-assisted reaction of 2-bromoanilines with methyl vinyl ketone or ethyl acrylate, followed by cyclization, to yield 3-substituted indoles. []
Q7: Are there other heterocyclic systems accessible from 2-bromoaniline?
A7: Yes, 2-bromoaniline is a versatile starting material for various heterocycles. Examples include:
- Benzoxazoles: A copper-catalyzed domino annulation reaction using 2-bromoanilines and acyl chlorides provides access to substituted benzoxazoles. [] Another approach utilizes a palladium-catalyzed carbonylative reaction between 2-bromoanilines and acid anhydrides. []
- Benzothiazoles: Reacting 2-bromoanilines with potassium O-ethyl dithiocarbonate yields 6-substituted 2(3H)-benzothiazolethiones. []
- Quinazolinediones: A palladium-catalyzed three-component reaction involving 2-bromoanilines, carbon dioxide, and isocyanides produces N3-substituted quinazoline-2,4(1H,3H)-diones. []
- Benzimidazoles: Copper-catalyzed one-pot synthesis using sulfonyl azides, alkynes, and 2-bromoaniline, followed by intramolecular N-arylation, provides access to functionalized benzimidazoles. []
Q8: What is the molecular formula and weight of 2-bromoaniline?
A8: The molecular formula of 2-bromoaniline is C6H6BrN, and its molecular weight is 172.02 g/mol.
Q9: How can spectroscopic techniques be used to characterize 2-bromoaniline and its derivatives?
A9: Several spectroscopic methods are valuable for characterizing 2-bromoaniline and its derivatives:
- FTIR Spectroscopy: FTIR helps identify functional groups and analyze the structure of polymers like P2BrAn and its copolymers. [, , ]
- UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic structure and conjugation in polymers and copolymers. [, , ]
- NMR Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of synthesized compounds, as demonstrated in various studies using 2-bromoaniline as a starting material. [, , , ]
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and identify fragmentation patterns, providing valuable structural information about synthesized compounds. [, ]
Q10: Has 2-bromoaniline been detected in drinking water?
A11: Yes, 2-bromoaniline has been identified as a disinfection byproduct in both chloraminated finished water and tap water. [] Notably, 2-bromoaniline was the most abundant haloaniline detected, with a median concentration of 104 ng/L. []
Q11: What are the cytotoxic effects of 2-bromoaniline compared to regulated disinfection byproducts?
A12: Studies using a Hep G2 cell assay have shown that 2-bromoaniline exhibits significantly higher cytotoxicity than regulated disinfection byproducts like trichloromethane and dichloroacetic acid. [] This finding highlights the potential health risks associated with haloaniline contamination in drinking water and the need for further investigation into their formation and control.
Q12: Can 2-bromoaniline be used to access enantioenriched compounds?
A13: Yes, 2-bromoaniline derivatives can be used in enantioselective synthesis. For example, the use of chiral ligands like (-)-sparteine in asymmetric intramolecular carbolithiation reactions of N-allyl-N-benzyl-2-bromoaniline allows for the synthesis of enantioenriched 3-substituted indolines. []
Q13: What factors influence the regioselectivity of reactions involving 2-bromoaniline derivatives?
A14: The regioselectivity of reactions involving 2-bromoaniline derivatives, such as those leading to different carboline isomers, can be significantly influenced by the choice of transition metal catalyst and the substitution pattern on the reacting partners. []
Q14: Can 2-bromoaniline derivatives be used to build complex natural products?
A15: Yes, the versatility of 2-bromoaniline derivatives as building blocks for complex molecules is evident in the synthesis of natural products like (±)-horsfiline and neocryptolepine. [] These syntheses showcase the power of transition metal-catalyzed C–H bond amination reactions in constructing diversely substituted carboline scaffolds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



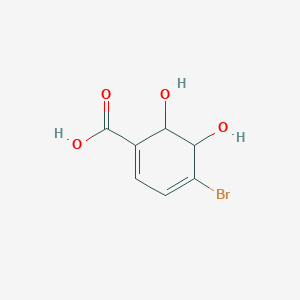
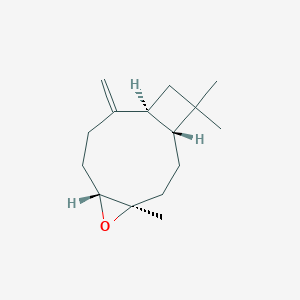
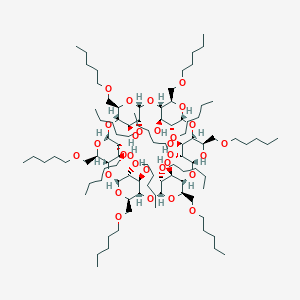
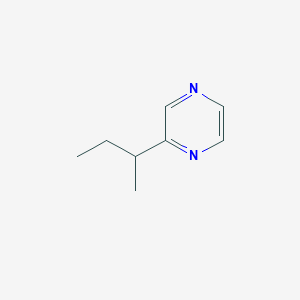
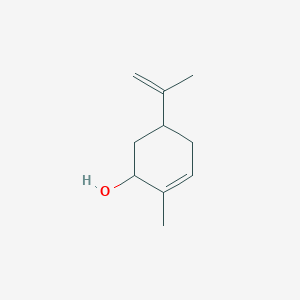
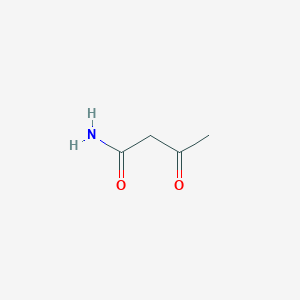
![(2R,3R,4S,5R)-2-[6-(4-Chlorophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B46552.png)

